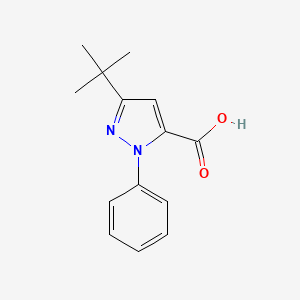

3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid

Description

3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid: is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Properties

IUPAC Name |

5-tert-butyl-2-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-14(2,3)12-9-11(13(17)18)16(15-12)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYAMNOJMPNSKGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346328 | |

| Record name | 3-tert-Butyl-1-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93045-47-7 | |

| Record name | 3-tert-Butyl-1-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, acetylacetone can react with hydrazine hydrate to form 3,5-dimethylpyrazole.

Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the pyrazole derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through an alkylation reaction using tert-butyl bromide and a strong base such as potassium tert-butoxide.

Carboxylation: The final step involves the carboxylation of the pyrazole derivative to introduce the carboxylic acid group. This can be achieved through the reaction with carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or phenyl groups can be replaced by other substituents using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids or ketones

Reduction: Alcohols or aldehydes

Substitution: Substituted pyrazole derivatives

Scientific Research Applications

Pharmaceutical Development

Anti-inflammatory and Analgesic Properties

The compound has been investigated for its potential as an anti-inflammatory and analgesic agent. Research indicates that it may inhibit specific enzymes involved in inflammatory pathways, making it a candidate for developing new pain relief medications. Its ability to modulate biochemical pathways positions it as a promising lead compound in medicinal chemistry .

Antimicrobial and Anticancer Activities

Studies have demonstrated that 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid exhibits antimicrobial properties, showing effectiveness against various bacterial strains. Additionally, its anticancer potential is being explored, with preliminary findings suggesting that it may inhibit cancer cell proliferation through interaction with specific molecular targets.

Agricultural Chemistry

Herbicides and Pesticides

In agricultural applications, this compound plays a vital role in developing new herbicides and pesticides. Its structural characteristics contribute to enhanced crop protection while minimizing environmental impact. The compound's efficacy in controlling weed growth and pest populations makes it valuable for sustainable agriculture practices .

Material Science

Polymers and Coatings

this compound is utilized in formulating advanced polymers and coatings. Its stability and reactivity are beneficial for improving the durability and resistance of materials used in various industrial applications, including coatings, adhesives, and specialty chemicals .

Biochemical Research

Enzyme Inhibition Studies

The compound is also significant in biochemical research, particularly in studying enzyme inhibition. It aids researchers in understanding metabolic pathways and developing targeted therapies for diseases by acting as a model compound to explore interactions with enzymes involved in various biological processes .

Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Investigated for anti-inflammatory, analgesic, antimicrobial, and anticancer properties. |

| Agricultural Chemistry | Used in developing herbicides and pesticides for enhanced crop protection. |

| Material Science | Employed in formulating polymers and coatings for improved durability. |

| Biochemical Research | Plays a role in enzyme inhibition studies to understand metabolic pathways. |

Mechanism of Action

The mechanism of action of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- 1-phenyl-3-(tert-butyl)-1H-pyrazole-4-carboxylic acid

- 3-(tert-butyl)-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid

- 3-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Uniqueness

3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is unique due to the specific positioning of the tert-butyl and phenyl groups, which confer distinct chemical and biological properties

Biological Activity

3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is . The synthesis typically involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by the introduction of the tert-butyl and phenyl groups via alkylation and acylation reactions, respectively .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, particularly against certain Gram-positive bacteria. Its minimum inhibitory concentration (MIC) values suggest efficacy comparable to established antibiotics .

- Anti-inflammatory Properties : The compound has been investigated for its potential to inhibit inflammatory pathways. It may act as an inhibitor of enzymes involved in the inflammatory response, thus reducing symptoms associated with inflammation .

- Anticancer Effects : Preliminary research indicates that this compound may inhibit cancer cell proliferation. The mechanism involves modulation of signaling pathways related to cell growth and apoptosis .

The biological effects of this compound are attributed to its interaction with specific molecular targets. It is believed to inhibit key enzymes and receptors involved in inflammatory responses and cancer progression, leading to altered biochemical pathways that favor cell death in malignant cells while mitigating inflammation .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various pyrazole derivatives, this compound demonstrated significant activity against Bacillus cereus and Micrococcus luteus, with MIC values indicating strong potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory effects of this compound revealed that it effectively reduced pro-inflammatory cytokine levels in vitro. This suggests its potential use in treating conditions characterized by chronic inflammation .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| 4-benzoyl-5-phenyldihydropyridine | Moderate | High | Low |

| 5-tert-butyl-2-(4-fluorophenyl)-2H-pyrazol-3-one | Low | Low | High |

This table highlights the unique profile of this compound compared to other pyrazole derivatives, showcasing its balanced activity across different biological domains.

Q & A

Q. What are the standard synthetic routes for 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of appropriate precursors. For example, pyrazole-carboxylate intermediates (e.g., ethyl esters) are formed by reacting β-ketoesters with hydrazines, followed by hydrolysis to the carboxylic acid. Key steps include:

- Cyclocondensation of ethyl acetoacetate derivatives with phenylhydrazine under reflux in ethanol .

- Hydrolysis of the ester group using NaOH or LiOH in aqueous THF/MeOH . Optimization involves adjusting reaction time (6–24 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 hydrazine:β-ketoester). Purity is enhanced via recrystallization from ethanol/water .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- X-ray crystallography confirms the planar pyrazole ring and intermolecular hydrogen bonding between carboxylic acid groups (O–H···O), with bond lengths of ~1.32 Å for C=O and 1.21 Å for C–N .

- FTIR shows ν(C=O) at 1680–1700 cm⁻¹ and ν(O–H) at 2500–3300 cm⁻¹ .

- NMR : ¹H NMR (DMSO-d₆) displays a singlet for the tert-butyl group at δ 1.35 ppm and aromatic protons at δ 7.2–7.8 ppm. ¹³C NMR confirms the carboxylic carbon at δ 165–170 ppm .

Q. What are the key physicochemical properties (e.g., melting point, solubility)?

- Melting point : 151–154°C (from differential scanning calorimetry) .

- Solubility : Poor in water (<0.1 mg/mL), soluble in polar aprotic solvents (DMF, DMSO) and ethanol .

- LogP : ~2.8 (calculated via HPLC retention time), indicating moderate lipophilicity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical spectral data?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts vibrational frequencies and NMR chemical shifts. Discrepancies in ν(C=O) or δ(¹³C) often arise from solvent effects or crystal packing forces not modeled in simulations. To address this:

- Include implicit solvent models (e.g., PCM for DMSO) .

- Compare gas-phase DFT results with solid-state experimental data . Example: Calculated ν(C=O) at 1715 cm⁻¹ vs. experimental 1685 cm⁻¹ due to hydrogen bonding in the crystal .

Q. What strategies are effective in designing analogs to improve biological activity while maintaining solubility?

- Substitution patterns : Introduce electron-withdrawing groups (e.g., -CF₃) at position 3 to enhance metabolic stability .

- Bioisosteric replacement : Replace the phenyl group with a thiophene or pyridine ring to modulate π-π interactions .

- Prodrug approaches : Convert the carboxylic acid to an ester (e.g., ethyl) to improve membrane permeability, with in situ hydrolysis .

- Co-crystallization : Use co-formers (e.g., nicotinamide) to enhance aqueous solubility via hydrogen bonding .

Q. How should researchers address conflicting biological activity data across studies?

Contradictions in IC₅₀ values or binding affinities may arise from assay conditions or impurity profiles. Mitigation steps:

- Validate purity via HPLC (>95%) and LC-MS .

- Standardize assay protocols (e.g., ATP concentration in kinase assays) .

- Use isogenic cell lines to control for genetic variability . Case study: A 10-fold difference in COX-2 inhibition was traced to variations in enzyme source (human recombinant vs. murine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.